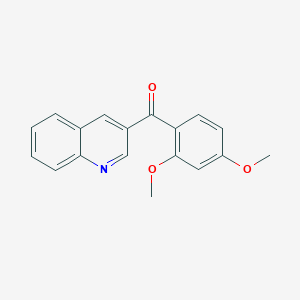

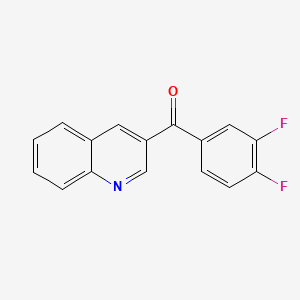

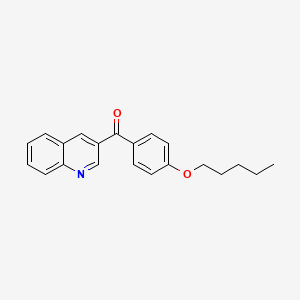

4-(4-Propoxybenzoyl)quinoline; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

4-PBPQ has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals due to its unique structure and properties. In chemistry, 4-PBPQ has been used as a reagent in various laboratory experiments. In biochemistry, 4-PBPQ has been studied for its potential applications in the fields of enzyme inhibition, protein folding, and DNA binding. In pharmaceuticals, 4-PBPQ has been studied for its potential applications in the fields of drug design and drug delivery.

Mechanism of Action

Target of Action

The primary targets of quinoline compounds, including 3-(4-Propoxybenzoyl)quinoline, are bacterial enzymes such as gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antimicrobial agents .

Mode of Action

Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the DNA replication process, leading to bacterial cell death .

Biochemical Pathways

The action of quinolines affects the DNA supercoiling process, a critical pathway in bacterial DNA replication . By inhibiting gyrase and topoisomerase IV, quinolines prevent the unwinding and separation of DNA strands, thereby halting replication and leading to cell death .

Pharmacokinetics

The pharmacokinetics of quinolines can vary significantly depending on the specific compound and its chemical structure . .

Result of Action

The result of the action of 3-(4-Propoxybenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, the compound causes bacterial cell death, thereby exerting its antimicrobial effects .

Advantages and Limitations for Lab Experiments

4-PBPQ has several advantages for use in laboratory experiments. It is a white powder with a molar mass of 247.24 g/mol and a melting point of 121-123°C, making it easy to measure and store. 4-PBPQ is also soluble in methanol, ethanol, and chloroform, making it easy to dissolve in the appropriate solvent for use in experiments. However, 4-PBPQ has some limitations for use in laboratory experiments. It is a synthetic organic compound, and therefore its safety and toxicity must be taken into consideration when using it in experiments. Additionally, 4-PBPQ is a relatively expensive reagent, and therefore its cost must be taken into consideration when using it in experiments.

Future Directions

Given the potential applications of 4-PBPQ in the fields of chemistry, biochemistry, and pharmaceuticals, there are numerous future directions that could be explored. In chemistry, further research could be conducted on the use of 4-PBPQ as a reagent in various laboratory experiments. In biochemistry, further research could be conducted on the use of 4-PBPQ for enzyme inhibition, protein folding, and DNA binding. In pharmaceuticals, further research could be conducted on the use of 4-PBPQ for drug design and drug delivery. Additionally, further research could be conducted on the safety and toxicity of 4-PBPQ and its potential effects on human health.

Synthesis Methods

4-PBPQ can be synthesized using a variety of methods. One method involves the reaction of 4-bromobenzoyl chloride with 4-hydroxyquinoline in the presence of a base such as sodium carbonate or potassium carbonate. This reaction results in the formation of 4-(4-propoxybenzoyl)quinoline. Another method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction also results in the formation of 4-(4-propoxybenzoyl)quinoline.

Biochemical Analysis

Biochemical Properties

3-(4-Propoxybenzoyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclic nucleotide phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting these enzymes, 3-(4-Propoxybenzoyl)quinoline can modulate various cellular processes, including signal transduction and gene expression. Additionally, this compound can bind to proteins and alter their function, further influencing biochemical pathways.

Cellular Effects

The effects of 3-(4-Propoxybenzoyl)quinoline on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-(4-Propoxybenzoyl)quinoline can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Moreover, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, 3-(4-Propoxybenzoyl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly cyclic nucleotide phosphodiesterases . By binding to the active site of these enzymes, 3-(4-Propoxybenzoyl)quinoline prevents the hydrolysis of cyclic nucleotides, leading to an accumulation of these signaling molecules within the cell. This accumulation can activate downstream signaling pathways and result in changes in gene expression and cellular function. Additionally, 3-(4-Propoxybenzoyl)quinoline can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Propoxybenzoyl)quinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of 3-(4-Propoxybenzoyl)quinoline and a reduction in its biological activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 3-(4-Propoxybenzoyl)quinoline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, 3-(4-Propoxybenzoyl)quinoline can exhibit toxic effects, including damage to tissues and organs. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These studies highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

3-(4-Propoxybenzoyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . This compound undergoes hydroxylation and other modifications, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of 3-(4-Propoxybenzoyl)quinoline are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(4-Propoxybenzoyl)quinoline within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters and binding proteins, allowing it to reach its target sites within the cell. The distribution of 3-(4-Propoxybenzoyl)quinoline within tissues can influence its efficacy and toxicity, as well as its ability to interact with various biomolecules.

Subcellular Localization

The subcellular localization of 3-(4-Propoxybenzoyl)quinoline is an important factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-(4-Propoxybenzoyl)quinoline can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

(4-propoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-11-22-17-9-7-14(8-10-17)19(21)16-12-15-5-3-4-6-18(15)20-13-16/h3-10,12-13H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVKXYIWLFOYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.